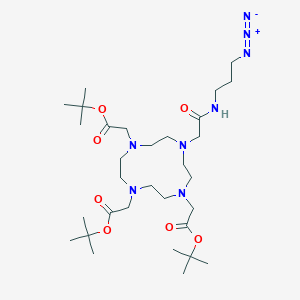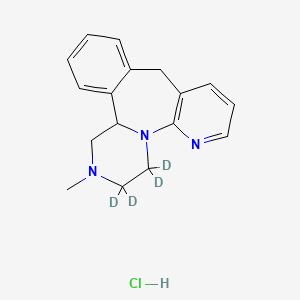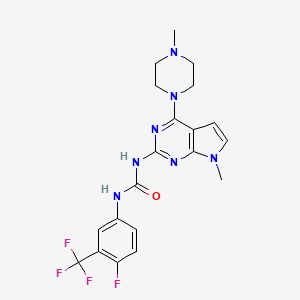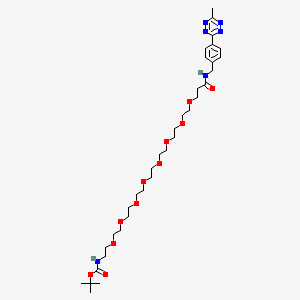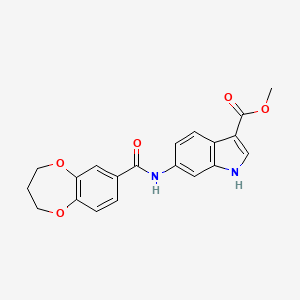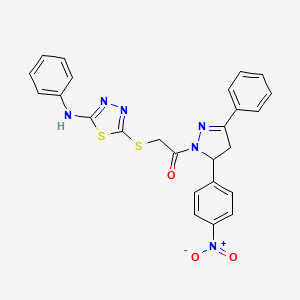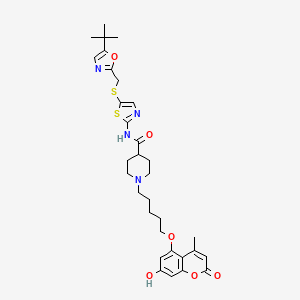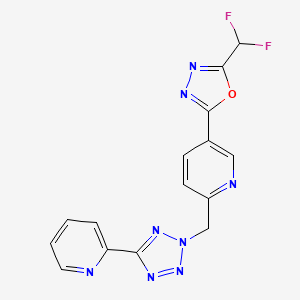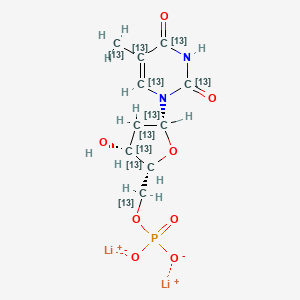![molecular formula C26H44Br2N4 B12375975 1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide is a complex organic compound that belongs to the class of pyridinium salts This compound is characterized by its unique structure, which includes two pyridinium rings connected by a dodecyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide typically involves a multi-step process. One common method includes the following steps:
Formation of the Pyridinium Salt: The initial step involves the reaction of 4-dimethylaminopyridine with a suitable alkylating agent, such as dodecyl bromide, to form the intermediate pyridinium salt.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with another molecule of 4-dimethylaminopyridine under controlled conditions to form the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the highest possible purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced pyridinium derivatives.
Substitution: Formation of iodide or other substituted derivatives.
Applications De Recherche Scientifique
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological membranes and as a probe for investigating membrane dynamics.
Industry: Utilized in the development of new materials, such as ionic liquids and surfactants.
Mécanisme D'action
The mechanism of action of 1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide involves its interaction with biological membranes and other molecular targets. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the pyridinium rings can interact with nucleic acids and proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylate
- 4-(dimethylamino)-1-nonylpyridin-1-ium Bromide
- 4-(dimethylamino)-1-(prop-2-yn-1-yl)pyridin-1-ium Iodide
Uniqueness
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide is unique due to its long dodecyl chain, which imparts distinct amphiphilic properties. This feature enhances its ability to interact with lipid membranes and makes it a valuable tool in studying membrane dynamics and developing new materials.
Propriétés
Formule moléculaire |
C26H44Br2N4 |
|---|---|
Poids moléculaire |
572.5 g/mol |
Nom IUPAC |
1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide |
InChI |
InChI=1S/C26H44N4.2BrH/c1-27(2)25-15-21-29(22-16-25)19-13-11-9-7-5-6-8-10-12-14-20-30-23-17-26(18-24-30)28(3)4;;/h15-18,21-24H,5-14,19-20H2,1-4H3;2*1H/q+2;;/p-2 |
Clé InChI |
SRYRXSJEWKGQSC-UHFFFAOYSA-L |
SMILES canonique |
CN(C)C1=CC=[N+](C=C1)CCCCCCCCCCCC[N+]2=CC=C(C=C2)N(C)C.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





